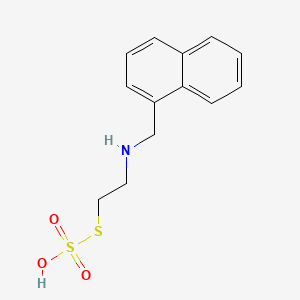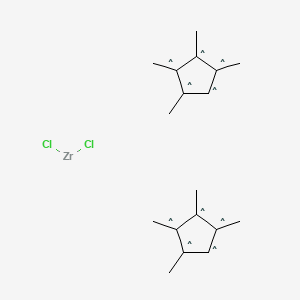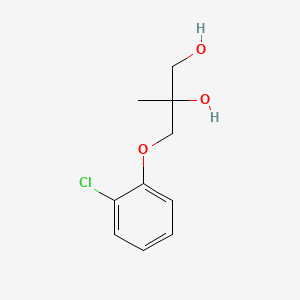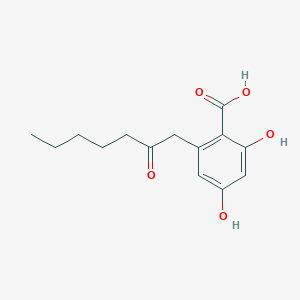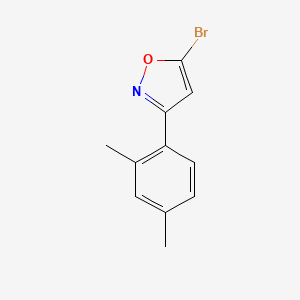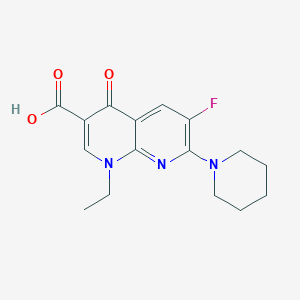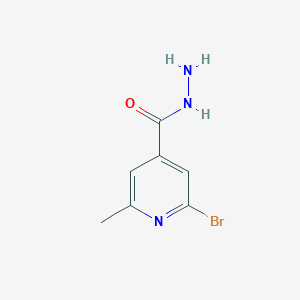![molecular formula C25H19NO3 B13800871 2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]- is a complex organic compound with a molecular formula of C25H19NO3. This compound is known for its unique structure, which includes a naphthalene ring, a carboxylic acid group, and a benzoyl group attached to an amino group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]- typically involves the reaction of 2-naphthalenecarboxylic acid with benzoyl chloride and 2-methylaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solvents and catalysts that are easily recoverable and reusable is also a common practice in industrial synthesis to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]- exerts its effects involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The naphthalene ring provides stability and enhances the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthoic acid: Similar structure but lacks the benzoyl and amino groups.
1-Naphthalenecarboxylic acid, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide: Similar structure but with a hydrazide group instead of an amino group.
Uniqueness
2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]- is unique due to its combination of a naphthalene ring, a carboxylic acid group, and a benzoyl group attached to an amino group. This unique structure gives it distinct chemical properties and makes it valuable in various research applications.
Propiedades
Fórmula molecular |
C25H19NO3 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
1-(N-benzoyl-2-methylanilino)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H19NO3/c1-17-9-5-8-14-22(17)26(24(27)19-11-3-2-4-12-19)23-20-13-7-6-10-18(20)15-16-21(23)25(28)29/h2-16H,1H3,(H,28,29) |
Clave InChI |
QZXZZPJRDRYUHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C2=C(C=CC3=CC=CC=C32)C(=O)O)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)
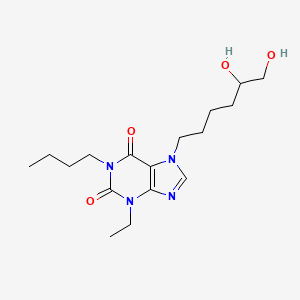
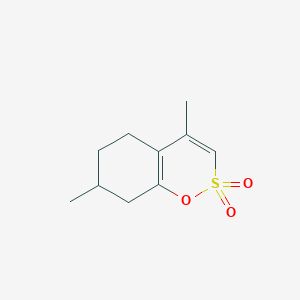
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
